N1,N11-Dietilnorspermina

Descripción general

Descripción

Dietilnorspermina es un análogo sintético de la poliamina natural espermina. Las poliaminas son moléculas intracelulares esenciales que desempeñan un papel crucial en el crecimiento y la diferenciación celular. Dietilnorspermina ha sido estudiada extensamente por su potencial como agente antineoplásico debido a su capacidad para interferir con el metabolismo de las poliaminas, que a menudo está regulado al alza en las células cancerosas .

Aplicaciones Científicas De Investigación

Dietilnorspermina tiene una amplia gama de aplicaciones de investigación científica:

Química: Utilizado como reactivo en la síntesis orgánica para estudiar el metabolismo de las poliaminas.

Biología: Investigado por su papel en la modulación de los niveles de poliaminas en las células.

Medicina: Explorado como un posible agente quimioterapéutico debido a su capacidad para agotar los niveles de poliaminas en las células cancerosas. .

Industria: Utilizado en el desarrollo de materiales y recubrimientos basados en poliaminas.

Mecanismo De Acción

Dietilnorspermina ejerce sus efectos modulando el metabolismo de las poliaminas. Induce la enzima espermidina/espermina N1-acetiltransferasa, que conduce a la acetilación y posterior degradación de las poliaminas. Esto da como resultado el agotamiento de los niveles intracelulares de poliaminas, inhibiendo el crecimiento celular e induciendo la apoptosis en las células cancerosas . El compuesto también interfiere con la biosíntesis de poliaminas al regular negativamente enzimas clave como la ornitina descarboxilasa y la S-adenosilmetionina descarboxilasa .

Compuestos similares:

Norspermina: El compuesto padre de dietilnorspermina, que carece de los grupos etilo.

Espermina: Una poliamina natural con una estructura similar pero diferente actividad biológica.

Dietilespermina: Otro análogo sintético con grupos etilo en diferentes posiciones.

Singularidad: Dietilnorspermina es única debido a su capacidad específica para inducir la espermidina/espermina N1-acetiltransferasa y agotar los niveles de poliaminas de manera más efectiva que otros análogos. Esto lo convierte en un candidato prometedor para la terapia contra el cáncer, ya que puede dirigirse selectivamente al metabolismo de las poliaminas en las células cancerosas .

Análisis Bioquímico

Biochemical Properties

N1,N11-Diethylnorspermine plays a significant role in biochemical reactions. It interacts with enzymes, proteins, and other biomolecules. Specifically, it is a potent inducer of spermidine/spermine N1-acetyltransferase, able to increase enzyme activity 200-1000 fold . This interaction leads to the activation of polyamine catabolism .

Cellular Effects

The effects of N1,N11-Diethylnorspermine on various types of cells and cellular processes are profound. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For instance, N1,N11-Diethylnorspermine induces the release of cytochrome c from mitochondria, resulting in the activation of caspase 3 . This process leads to the death of multiple types of cancer cells .

Molecular Mechanism

N1,N11-Diethylnorspermine exerts its effects at the molecular level through several mechanisms. It binds with biomolecules, inhibits or activates enzymes, and changes gene expression . For example, it triggers the release of cytochrome c from mitochondria, which results in the activation of caspase 3 .

Temporal Effects in Laboratory Settings

Over time in laboratory settings, the effects of N1,N11-Diethylnorspermine change. Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is still being researched .

Dosage Effects in Animal Models

The effects of N1,N11-Diethylnorspermine vary with different dosages in animal models . For instance, a single dose of N1,N11-Diethylnorspermine administered to two animals as an intravenous bolus at a dose of 14.3 mg/kg showed significant effects .

Metabolic Pathways

N1,N11-Diethylnorspermine is involved in several metabolic pathways. It interacts with enzymes or cofactors, affecting metabolic flux or metabolite levels . Specifically, it is metabolized by N-deethylation and step-wise removal of aminopropyl equivalents by spermine/spermidine N1-acetyltransferase/polyamine oxidase, a metabolic pathway unique to the polyamines .

Transport and Distribution

N1,N11-Diethylnorspermine is transported and distributed within cells and tissues

Subcellular Localization

The subcellular localization of N1,N11-Diethylnorspermine and any effects on its activity or function are still being researched. Current studies suggest that N1,N11-Diethylnorspermine alters the cellular localization of mTOR and downregulates mTOR protein level in glioblastoma cells .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción: Dietilnorspermina se sintetiza a través de un proceso de varios pasos que involucra la alquilación de norspermina. La ruta sintética típica incluye:

Alquilación de Norspermina: Norspermina se hace reaccionar con yoduro de etilo en presencia de una base como el hidruro de sodio para introducir grupos etilo en los átomos de nitrógeno.

Purificación: El producto crudo se purifica utilizando técnicas como la recristalización o la cromatografía para obtener dietilnorspermina pura.

Métodos de producción industrial: La producción industrial de dietilnorspermina sigue rutas sintéticas similares pero a mayor escala. Las condiciones de reacción se optimizan para maximizar el rendimiento y la pureza. Los métodos industriales también pueden involucrar reactores de flujo continuo para mejorar la eficiencia y la escalabilidad .

Análisis De Reacciones Químicas

Tipos de reacciones: Dietilnorspermina experimenta diversas reacciones químicas, que incluyen:

Oxidación: Dietilnorspermina puede oxidarse para formar los óxidos de amina correspondientes.

Reducción: Se puede reducir para formar aminas secundarias.

Reactivos y condiciones comunes:

Oxidación: Los agentes oxidantes comunes incluyen peróxido de hidrógeno y permanganato de potasio.

Reducción: Se utilizan agentes reductores como el hidruro de aluminio y litio.

Sustitución: Se utilizan nucleófilos como haluros o aminas en condiciones básicas.

Productos principales:

Oxidación: Óxidos de amina.

Reducción: Aminas secundarias.

Sustitución: Diversas aminas sustituidas dependiendo del nucleófilo utilizado.

Comparación Con Compuestos Similares

Norspermine: The parent compound of diethylnorspermine, lacking the ethyl groups.

Spermine: A naturally occurring polyamine with a similar structure but different biological activity.

Diethylspermine: Another synthetic analog with ethyl groups at different positions.

Uniqueness: Diethylnorspermine is unique due to its specific ability to induce spermidine/spermine N1-acetyltransferase and deplete polyamine levels more effectively than other analogs. This makes it a promising candidate for cancer therapy, as it can selectively target polyamine metabolism in cancer cells .

Propiedades

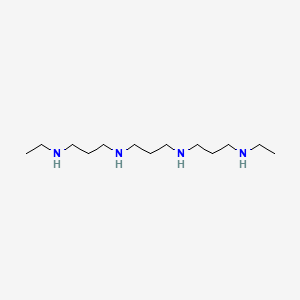

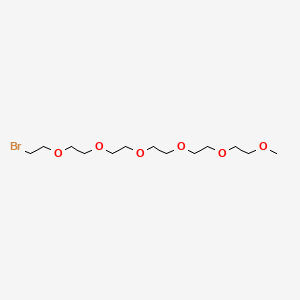

IUPAC Name |

N-ethyl-N'-[3-[3-(ethylamino)propylamino]propyl]propane-1,3-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H32N4/c1-3-14-8-5-10-16-12-7-13-17-11-6-9-15-4-2/h14-17H,3-13H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UMJJGDUYVQCBMC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNCCCNCCCNCCCNCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H32N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50923952 | |

| Record name | N~1~,N~1'~-(Propane-1,3-diyl)bis(N~3~-ethylpropane-1,3-diamine) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50923952 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

244.42 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

121749-39-1 | |

| Record name | N1,N11-Diethylnorspermine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=121749-39-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N(1),N(11)-Diethylnorspermine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0121749391 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N1,N11-Diethylnorspermine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB06445 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | N~1~,N~1'~-(Propane-1,3-diyl)bis(N~3~-ethylpropane-1,3-diamine) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50923952 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | DIETHYLNORSPERMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HLI827Z1ST | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary mechanism of action of DENSPM?

A1: DENSPM primarily acts by disrupting polyamine homeostasis within cells. [] It achieves this by downregulating polyamine biosynthesis, primarily by inhibiting ornithine decarboxylase (ODC) and S-adenosylmethionine decarboxylase (AdoMetDC), the key enzymes responsible for polyamine production. [, ] Simultaneously, it significantly upregulates polyamine catabolism, primarily by inducing spermidine/spermine N1-acetyltransferase (SSAT), which facilitates the breakdown and excretion of polyamines. [, ] This dual action leads to a rapid depletion of intracellular polyamine pools, particularly spermidine and spermine. [, ]

Q2: What are the downstream consequences of polyamine depletion induced by DENSPM?

A2: Polyamine depletion by DENSPM triggers a cascade of cellular events, including:

- Inhibition of Cell Cycle Progression: DENSPM primarily affects the S phase of the cell cycle, causing a delay in DNA synthesis. [, ] Prolonged exposure can further impact other cell cycle phases, leading to G1/S and G2/M arrest. [] This arrest is partially attributed to the downregulation of cell cycle regulatory proteins like cyclin A, cyclin B1, and cyclin E1. []

- Induction of Apoptosis: In sensitive cell lines, like SK-MEL-28 human melanoma cells, DENSPM induces rapid apoptosis. [] This apoptotic response is linked to SSAT induction, enhanced polyamine catabolism, and subsequent oxidative stress mediated by H2O2 generation. [, ]

- Activation of Signaling Pathways: DENSPM treatment affects multiple signaling pathways, including the PI3K/AKT/mTOR pathway. It has been shown to downregulate mTOR protein levels and alter its cellular localization, leading to the inhibition of mTOR-mediated protein synthesis. [] This disruption affects downstream targets involved in cell growth, adhesion, and survival.

- Induction of Cellular Stress: The rapid induction of polyamine catabolism by DENSPM leads to the accumulation of cytotoxic byproducts, such as hydrogen peroxide and reactive aldehydes. [] These byproducts contribute to oxidative stress within the cell, further promoting cell death. []

Q3: How does DENSPM's mechanism of action differ from that of other polyamine inhibitors like DFMO?

A3: While both DENSPM and DFMO ultimately lead to polyamine depletion, their mechanisms differ:

- DENSPM: Targets both polyamine biosynthesis (inhibiting ODC and AdoMetDC) and catabolism (inducing SSAT). This dual action leads to a more rapid and pronounced depletion of polyamine pools, particularly spermine. []

- DFMO: Acts solely by inhibiting ODC, the rate-limiting enzyme in polyamine biosynthesis. This leads to a slower and less pronounced depletion of polyamines, primarily affecting putrescine levels initially. []

Q4: Does the cellular response to DENSPM vary across different cell types?

A4: Yes, cellular responses to DENSPM demonstrate significant heterogeneity. This variability is influenced by factors such as:

- SSAT Inducibility: Cells with a higher capacity for SSAT induction, like SK-MEL-28 melanoma cells, tend to be more sensitive to DENSPM and undergo rapid apoptosis. []

- Polyamine Homeostasis: Cells with pre-existing disturbances in polyamine homeostasis, such as multidrug-resistant (MDR) melanoma cells with elevated putrescine pools, show increased sensitivity to DENSPM. []

- Genetic Background: The presence or absence of specific genes, such as p53, BRCA1, and RB1, can influence cellular sensitivity to DENSPM. [] Additionally, the activation of signaling pathways like MAPK can influence whether cells undergo G1 arrest or apoptosis in response to DENSPM. []

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(1S,9S)-17-(Furan-3-ylmethyl)-17-azatetracyclo[7.5.3.01,10.02,7]heptadeca-2(7),3,5-trien-4-ol;methanesulfonic acid](/img/structure/B1677533.png)

![N-(5-(cyclopropylamino)-7-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyridin-2-yl)nicotinamide](/img/structure/B1677544.png)